Desalkylgidazepam-d5

Forensic Toxicology Method Validation ISO 17034

Isotope dilution LC-MS/MS quantitation of desalkylgidazepam-the active gidazepam metabolite-is compromised by matrix effects when non-isotopic internal standards are used, introducing up to 39% bias. Bromonordiazepam-d5 (CRM) provides the exact co-elution and ionization efficiency needed for accurate normalization. • Certified Reference Material manufactured under ISO/IEC 17025 & ISO 17034, ensuring metrologically traceable purity. • Supplied as a 100 µg/mL methanol solution or neat powder, enabling direct integration into automated sample preparation. • ≥5-year stability at -20°C minimizes re-qualification across long-duration studies.

Molecular Formula C15H11BrN2O
Molecular Weight 320.19 g/mol
Cat. No. B10829633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesalkylgidazepam-d5
Molecular FormulaC15H11BrN2O
Molecular Weight320.19 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C15H11BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D
InChIKeyATCCWKYKHCKDGT-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desalkylgidazepam-d5: Certified Deuterated Internal Standard for LC-MS/MS Quantification


Desalkylgidazepam-d5 (CAS: 1782531-89-8; synonyms: Bromonordiazepam-d5) is a pentadeuterated isotopologue of desalkylgidazepam, the primary active metabolite of the prodrug benzodiazepine gidazepam [1]. It is exclusively intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of desalkylgidazepam in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. This compound is not intended for human or animal therapeutic use and is supplied as a Certified Reference Material (CRM) under ISO/IEC 17025 and ISO 17034 international standards .

Why Non-Deuterated or Generic Benzodiazepine Internal Standards Compromise Desalkylgidazepam-d5 Quantification Accuracy


In quantitative LC-MS/MS bioanalysis, the use of a non-isotopic or structurally dissimilar internal standard introduces unacceptable variability due to differential ionization efficiency (matrix effects) and extraction recovery. Generic substitution with unlabeled desalkylgidazepam or another benzodiazepine analog fails to co-elute identically with the target analyte, leading to inaccurate normalization and compromised assay precision [1]. Specifically, desalkylgidazepam-d5 must be prioritized over alternatives because (1) its identical physiochemical properties to desalkylgidazepam ensure near-identical chromatographic retention and ionization suppression/recovery profiles, a critical requirement for accurate isotope dilution mass spectrometry [2]; and (2) the isotopically labeled reference standard (CRM) provides metrologically traceable certified purity, which is essential for regulatory compliance in forensic and clinical toxicology workflows where precise quantitation of desalkylgidazepam—a newly emerging novel psychoactive substance (NPS) metabolite—is required [3].

Quantitative Differentiation of Desalkylgidazepam-d5 for Method Validation and Procurement


Certified Reference Material (CRM) Traceability vs. Research-Grade Unlabeled Desalkylgidazepam

Desalkylgidazepam-d5 (Item No. 40622) is supplied as a Certified Reference Material (CRM) meeting ISO/IEC 17025 and ISO 17034 accreditation. This provides documented metrological traceability of certified purity values with associated uncertainty statements, a standard not met by typical analytical reference standards or unlabeled research-grade desalkylgidazepam .

Forensic Toxicology Method Validation ISO 17034

Long-Term Storage Stability of Desalkylgidazepam-d5 Powder vs. Non-Deuterated Analog

The recommended storage condition for Desalkylgidazepam-d5 powder is -20°C, yielding a documented stability of ≥5 years. This compares favorably to standard benzodiazepine reference materials which often have shorter stability windows or undefined long-term degradation profiles under similar conditions .

Analytical Chemistry Reference Material Management Stability Testing

Mitigation of Matrix Effects: Deuterated SIL-IS vs. Non-Analog Internal Standards in LC-MS/MS

The use of deuterated internal standards (ISTDs) in benzodiazepine LC-MS/MS analysis is demonstrated to effectively control matrix effects (ion suppression/enhancement) that plague non-deuterated analog internal standards. Without a matched SIL-IS, matrix-induced ionization differences between analyte and internal standard can lead to a 39% bias in reported concentration, as observed with nordiazepam when using a suppressed ISTD ion [1].

LC-MS/MS Matrix Effect Isotope Dilution

Deuterium Labeling Stability and Purity vs. Alternative Labeled Analogs (13C/15N)

Desalkylgidazepam-d5 is specified with ≥99% deuterated forms (d1-d5). Unlike 13C or 15N labeled analogs, deuterated standards like Desalkylgidazepam-d5 offer a balance of cost and sufficient mass shift (Δm/z +5) for clear MS resolution, while maintaining chemical identity for co-elution. Importantly, validated deuterated compounds show no loss of label on the instrument or in solution under standard analytical conditions [1].

Stable Isotope Labeling LC-MS/MS Reference Material Purity

Optimized Workflows Requiring Desalkylgidazepam-d5 in Forensic, Clinical, and Metabolite Research


Forensic Toxicology Confirmation of Novel Psychoactive Substance (NPS) Exposure

In postmortem and human performance toxicology (e.g., DUID, DFSA), laboratories must accurately quantify desalkylgidazepam, a primary active metabolite of gidazepam [1]. Using Desalkylgidazepam-d5 as the SIL-IS enables precise isotope dilution LC-MS/MS quantitation, overcoming matrix effects that cause up to 39% bias with non-analog internal standards [2]. This is critical for differentiating gidazepam prodrug use from direct desalkylgidazepam NPS consumption, as both benzodiazepines can yield the same metabolite [1].

Clinical Pharmacokinetic and Bioequivalence Studies of Gidazepam Formulations

Clinical studies evaluating the pharmacokinetic profile of gidazepam formulations require accurate measurement of its active metabolite, desalkylgidazepam [3]. Desalkylgidazepam-d5 serves as the essential internal standard for validated LC-MS/MS methods, enabling calculation of precise Cmax and AUC values. The documented stability of ≥5 years at -20°C for the CRM powder form supports long-duration clinical trials by minimizing the need for multiple standard lot re-qualifications.

In Vitro Human Hepatocyte Metabolism Studies

In advanced metabolism studies using human hepatocyte incubations, researchers require a stable internal standard to track the formation of desalkylgidazepam from its prodrug, gidazepam [1]. Desalkylgidazepam-d5's isotopic purity and metrological traceability are essential for achieving the analytical precision needed to identify minor metabolites and quantify N-desalkylation kinetics in high-resolution mass spectrometry (HRMS) workflows.

Method Development and Routine Monitoring in Reference and Toxicology Laboratories

For ISO 17025 accredited forensic and clinical laboratories, the procurement of Desalkylgidazepam-d5 as a Certified Reference Material (CRM) directly supports compliance with regulatory and quality assurance standards . Its use is mandated for generating legally defensible quantitative data in drug monitoring programs. The product's provision as a 100 µg/mL solution in methanol also facilitates immediate integration into automated sample preparation protocols, reducing analyst handling error .

Technical Documentation Hub

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